[4-(3-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(3-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a tetrazole ring substituted with a methylphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The piperazine intermediate can be synthesized by reacting 3-methoxyphenylamine with piperazine under controlled conditions. The tetrazole intermediate is prepared by reacting 5-methyl-1H-tetrazole with a suitable phenyl halide. These intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The piperazine and tetrazole rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicinal chemistry, [4-(3-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: This compound may also find applications in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and tetrazole rings may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-Iodobenzoic acid: This compound shares a similar aromatic structure but lacks the piperazine and tetrazole rings.
Uniqueness: The uniqueness of [4-(3-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone lies in its combination of the piperazine and tetrazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H22N6O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)17-8-6-16(7-9-17)20(27)25-12-10-24(11-13-25)18-4-3-5-19(14-18)28-2/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
GWEKXDFDWGPCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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